1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features both pyrazole and triazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a valuable molecule in scientific research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,4-triazol-3-amine typically involves the formation of the pyrazole and triazole rings followed by their coupling. One common method includes the cyclocondensation of hydrazine with a β-diketone to form the pyrazole ring, followed by the reaction with an appropriate nitrile to form the triazole ring . The final coupling step involves the reaction of the pyrazole and triazole intermediates under specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or halides, under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or triazole rings .
Scientific Research Applications
1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors
Mechanism of Action
The mechanism of action of 1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
- 1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
Uniqueness: 1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern on the pyrazole and triazole rings, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties .
Properties
Molecular Formula |
C8H12N6 |
---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
1-[2-(1-methylpyrazol-4-yl)ethyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H12N6/c1-13-5-7(4-11-13)2-3-14-6-10-8(9)12-14/h4-6H,2-3H2,1H3,(H2,9,12) |
InChI Key |
ZLMNFAHFPRUTLE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CCN2C=NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.